2-Methylpyrrolidine

Organocatalysis Reaction Kinetics Physical Organic Chemistry

2-Methylpyrrolidine (CAS 765-38-8) is a substituted, five-membered aliphatic heterocyclic secondary amine with the molecular formula C5H11N. This chiral compound exists as a racemic mixture of two enantiomers, (R)- and (S)-2-methylpyrrolidine , and is a key intermediate in the synthesis of numerous pharmaceutical agents, agrochemicals, and advanced functional materials.

Molecular Formula C5H11N
Molecular Weight 85.15 g/mol
CAS No. 765-38-8
Cat. No. B1204830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpyrrolidine
CAS765-38-8
Synonyms2-methylpyrrolidine
Molecular FormulaC5H11N
Molecular Weight85.15 g/mol
Structural Identifiers
SMILESCC1CCCN1
InChIInChI=1S/C5H11N/c1-5-3-2-4-6-5/h5-6H,2-4H2,1H3
InChIKeyRGHPCLZJAFCTIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylpyrrolidine (CAS 765-38-8): A Differentiated Chiral Building Block for Pharmaceutical and Material Science Procurement


2-Methylpyrrolidine (CAS 765-38-8) is a substituted, five-membered aliphatic heterocyclic secondary amine with the molecular formula C5H11N [1]. This chiral compound exists as a racemic mixture of two enantiomers, (R)- and (S)-2-methylpyrrolidine [2], and is a key intermediate in the synthesis of numerous pharmaceutical agents, agrochemicals, and advanced functional materials [3]. Its value proposition extends beyond that of a simple chemical reagent, as it is a proven scaffold for selective PDE4 and COX-2 inhibitors and serves as a unique guest molecule for the synthesis of specialized clathrate compounds, such as nonasil-[4158] [4].

2-Methylpyrrolidine (CAS 765-38-8): The Procurement Risk of In-Class Substitution


While pyrrolidine and other methyl-substituted analogs (e.g., 2,2-dimethylpyrrolidine, N-methylpyrrolidine) may appear as interchangeable building blocks, their distinct physicochemical properties and reactivity profiles preclude simple substitution. The position and degree of methylation on the pyrrolidine ring critically influence nucleophilicity and steric bulk, as quantified by Mayr's reactivity parameters [1]. Furthermore, the chirality of 2-methylpyrrolidine is a non-negotiable attribute for applications in asymmetric synthesis and drug discovery [2]. Substituting a racemic mixture for an enantiopure (R)- or (S)- isomer, or vice-versa, can lead to a complete loss of stereocontrol or biological activity, as seen in its use as a histamine H3 receptor pharmacophore [3] and a chiral organocatalyst [4]. This guide provides the quantifiable evidence necessary to justify the specific selection of 2-methylpyrrolidine.

2-Methylpyrrolidine (CAS 765-38-8): A Quantitative Evidence Dossier for Scientific and Industrial Differentiation


Quantified Nucleophilicity (N Parameter): 2-Methylpyrrolidine vs. Pyrrolidine vs. 2,2-Dimethylpyrrolidine

The nucleophilicity of 2-methylpyrrolidine is distinctly different from its closest structural analogs. Data from Mayr's Database show a quantifiable difference in reactivity, which is critical for predicting reaction rates in nucleophilic additions [1].

Organocatalysis Reaction Kinetics Physical Organic Chemistry

Superior Enantioselectivity in Organocatalysis: (S)-Tetrazole Derivative vs. (S)-Proline

A derivative of 2-methylpyrrolidine, (S)-5-(2-methylpyrrolidin-2-yl)-1H-tetrazole, has been directly compared to the industry-standard organocatalyst (S)-proline in the asymmetric aldol reaction. The 2-methylpyrrolidine-based catalyst consistently yields superior enantioselectivity across multiple aldehyde substrates [1].

Asymmetric Synthesis Organocatalysis Enantioselective Catalysis

Enabling Chiral Covalent Organic Framework (CCOF) Construction via Ambient Asymmetric Polymerization

The use of a chiral 2-methylpyrrolidine catalyst is essential for the direct, one-step synthesis of chiral covalent organic frameworks (CCOFs) from prochiral monomers. This aminocatalytic approach proceeds under mild, ambient conditions, a stark contrast to conventional acid-catalyzed solvothermal methods that often require harsh conditions and yield racemic products [1].

Materials Science Covalent Organic Frameworks Asymmetric Catalysis

Quantified PDE4 Inhibitory Activity: Establishing Baseline Potency for Pyrrolidine Scaffolds

While 2-methylpyrrolidine itself is not a potent PDE4 inhibitor, it serves as the core scaffold for a well-studied class of 1,3,4-trisubstituted pyrrolidines that are potent and selective PDE4 inhibitors [1]. The binding affinity of a representative analog containing the 2-methylpyrrolidine core provides a quantifiable benchmark for this pharmacophore [2].

Medicinal Chemistry Enzyme Inhibition PDE4 Drug Discovery

Validated Guest Molecule for Synthesis of Nonasil-[4158] Clathrate

2-Methylpyrrolidine is a validated and specific guest molecule required for the successful hydrothermal synthesis of nonasil-[4158], a crystalline silica clathrate . The molecular dimensions and shape of 2-methylpyrrolidine are uniquely suited to template the formation of the nonasil framework's cage-like voids [1].

Materials Chemistry Zeolites Clathrates Porous Materials

2-Methylpyrrolidine (CAS 765-38-8): Evidence-Backed Scenarios for Strategic Procurement


Asymmetric Organocatalysis and Chiral Ligand Synthesis

This is the premier application for enantiopure (R)- or (S)-2-methylpyrrolidine. The quantitative evidence demonstrates that its derivatives offer superior enantioselectivity compared to (S)-proline in aldol reactions [1] and it is a unique catalyst for synthesizing chiral covalent organic frameworks under mild conditions [2]. Procuring the correct enantiomer is non-negotiable for achieving high enantiomeric excess and enabling specific asymmetric transformations.

Synthesis of Nonasil-[4158] and Other Porous Materials

This scenario is for researchers in zeolite and materials science. The evidence confirms that 2-methylpyrrolidine is a validated and specific structure-directing agent (guest molecule) for the hydrothermal synthesis of the nonasil-[4158] clathrate [3]. Substitution with a different amine will not yield the same material. Procurement should be based on the need to replicate established synthetic procedures for this specific clathrate framework.

Medicinal Chemistry: PDE4 and Histamine H3 Receptor Antagonist Programs

The 2-methylpyrrolidine scaffold is a core pharmacophore in the development of both PDE4 inhibitors (for inflammatory diseases) [4] and histamine H3 receptor antagonists (for CNS disorders) [5]. The quantifiable SAR around this core, with IC50 values in the nanomolar range, demonstrates its value. Researchers in these programs should procure 2-methylpyrrolidine as a key starting material for building focused compound libraries and for SAR studies that rely on the specific substitution pattern.

Mechanistic Studies of Nucleophilicity and Reaction Kinetics

For physical organic chemists, the precisely defined nucleophilicity parameter (N = 16.78) of 2-methylpyrrolidine makes it a valuable tool for studying linear free-energy relationships and predicting reaction outcomes [6]. Its distinct reactivity, situated between pyrrolidine and 2,2-dimethylpyrrolidine, allows for the systematic investigation of steric and electronic effects in nucleophilic reactions. Procurement should be based on the need for a building block with a well-characterized, quantifiable reactivity profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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